molecular formula C11H8F3NO3S B15032588 4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid

4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid

Cat. No.: B15032588
M. Wt: 291.25 g/mol
InChI Key: PIDUNTNZZJUVNJ-AATRIKPKSA-N
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Description

4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid is a synthetic organic compound characterized by the presence of a trifluoromethylthio group attached to an aniline moiety, which is further connected to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(2-(methylthio)anilino)-2-butenoic acid
  • 4-Oxo-4-(2-(ethylthio)anilino)-2-butenoic acid
  • 4-Oxo-4-(2-(phenylthio)anilino)-2-butenoic acid

Uniqueness

4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F3NO3S

Molecular Weight

291.25 g/mol

IUPAC Name

(E)-4-oxo-4-[2-(trifluoromethylsulfanyl)anilino]but-2-enoic acid

InChI

InChI=1S/C11H8F3NO3S/c12-11(13,14)19-8-4-2-1-3-7(8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+

InChI Key

PIDUNTNZZJUVNJ-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)SC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)SC(F)(F)F

Origin of Product

United States

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